molecular formula C16H13N3O2 B6111802 N-[4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]acetamide

N-[4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]acetamide

Cat. No.: B6111802
M. Wt: 279.29 g/mol
InChI Key: QSVVKOSBWDREFH-UHFFFAOYSA-N
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Description

N-[4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]acetamide is a compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name

N-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-10(20)17-12-8-6-11(7-9-12)15-18-14-5-3-2-4-13(14)16(21)19-15/h2-9H,1H3,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVVKOSBWDREFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]acetamide typically involves a multi-step process. One common method starts with the reaction of anthranilic acid with acetic anhydride to form 2-acetamidobenzoic acid. This intermediate is then cyclized with formamide to yield 4-oxo-3,4-dihydroquinazoline. The final step involves the acylation of the quinazoline derivative with 4-aminophenylacetic acid under appropriate conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can have different biological and chemical properties .

Scientific Research Applications

N-[4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The compound may also interfere with cellular pathways, affecting cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-oxo-4H-benzo[d][1,3]-oxazin-2-yl)benzamide
  • N-[2-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]propionamide
  • 3-(4-chlorophenyl)-6-iodo-4-oxo-3,4-dihydroquinazoline derivatives

Uniqueness

N-[4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]acetamide is unique due to its specific structural features, which confer distinct biological activities.

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